molecular formula C10H11B B1442171 1-(Bromomethyl)-2-cyclopropylbenzene CAS No. 1260801-90-8

1-(Bromomethyl)-2-cyclopropylbenzene

Cat. No. B1442171
CAS RN: 1260801-90-8
M. Wt: 211.1 g/mol
InChI Key: OSTVXEILFLHRHF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-cyclopropylbenzene is a brominated compound that is used as an alkylating agent and a reagent for the synthesis of cyclopropanes. It is structurally similar to benzyl bromide, which consists of a benzene ring substituted with a bromomethyl group .


Synthesis Analysis

The synthesis of 1-(Bromomethyl)-2-cyclopropylbenzene can involve different strategies. For instance, the intramolecular bromo-amination of cyclohexadiene aminals has been used for the asymmetric synthesis of complex structures . Bromination of cyclohexadienes can lead to various brominated products . These methods could potentially be adapted for the synthesis of 1-(Bromomethyl)-2-cyclopropylbenzene .


Molecular Structure Analysis

The molecular structure of 1-(Bromomethyl)-2-cyclopropylbenzene is influenced by the presence of the bromomethyl group, which can participate in further chemical transformations . The conformational preferences of brominated cyclohexanes have been inferred from various spectroscopic methods .


Chemical Reactions Analysis

Brominated cyclohexanes can undergo various chemical reactions. Asymmetric bromination has been used to produce chiral dibromocyclohexanes . The reactivity of highly substituted cyclohexanes, such as tris (bromomethyl) derivatives, shows strong proximity effects, which influence the outcome of synthetic transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Bromomethyl)-2-cyclopropylbenzene are influenced by its molecular structure. For example, the conformational analysis of 1-bromo-1-silacyclohexane reveals the thermodynamic equilibrium between axial and equatorial conformers.

Scientific Research Applications

Polymer Synthesis

1-(Bromomethyl)-2-cyclopropylbenzene: is utilized in the synthesis of block copolymers through techniques such as reversible addition-fragmentation chain transfer (RAFT) polymerization . This compound serves as a precursor for creating polymers with specific properties, such as thermal stability and controlled molecular weight distribution.

Organic Synthesis

In organic synthesis, 1-(Bromomethyl)-2-cyclopropylbenzene acts as an intermediate for constructing more complex molecules. Its reactivity allows for the formation of cyclopropanes and heterocycles, which are valuable in synthesizing pharmaceuticals and agrochemicals.

Pharmaceutical Research

This compound finds applications in pharmaceutical research as a derivatizing agent. It is used to modify carboxyl-containing analytes for enhanced detection and analysis, particularly in laser-induced fluorescence detection methods .

Material Science

In material science, 1-(Bromomethyl)-2-cyclopropylbenzene contributes to the development of porous polymer materials. These materials are designed for selective gas capture, such as CO2, which is crucial for environmental applications like carbon capture and storage .

Industrial Applications

The compound’s role in the rational fabrication of benzene-linked porous polymers is significant for industrial applications. These polymers are employed for selective CO2 capture, addressing the need for efficient and cost-effective adsorbents .

Catalysis

1-(Bromomethyl)-2-cyclopropylbenzene: is involved in catalytic systems, particularly in bimetallic catalysts that facilitate reactions like cyclopentanone synthesis from furfural. Understanding its role in solvents and solubility is key to optimizing yields in such catalytic processes .

Mechanism of Action

The mechanism of action of 1-(Bromomethyl)-2-cyclopropylbenzene is believed to involve the formation of a cyclopropylmethyl bromide anion, which is stabilized by the presence of the methanol solvent. This anion then reacts with the substrate to form the desired product.

Safety and Hazards

1-(Bromomethyl)-2-cyclopropylbenzene is considered hazardous. It is a flammable liquid and vapor, harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for 1-(Bromomethyl)-2-cyclopropylbenzene are not mentioned in the retrieved papers, the field of organic synthesis continues to evolve with new methodologies and applications. For instance, the development of novel anticancer drugs with different mechanisms of action is a topic of significant interest .

properties

IUPAC Name

1-(bromomethyl)-2-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTVXEILFLHRHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC=CC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1260801-90-8
Record name 1-(bromomethyl)-2-cyclopropylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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